
5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. In
Mechanism Of Action
The mechanism of action of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has a range of potential applications in scientific research, including as a therapeutic agent for the treatment of various diseases. However, one limitation of using 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole. One area of focus is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole, which may lead to the identification of new targets for drug development. Finally, studies are needed to explore the potential applications of this compound in other areas of scientific research, such as in the development of new materials or as a tool for studying biological processes.
Synthesis Methods
The synthesis of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a multi-step process that involves the reaction of various chemical reagents. One common method for synthesizing this compound involves the condensation of 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carbaldehyde with 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization steps.
Scientific Research Applications
5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in scientific research. One area of focus has been its use as a potential therapeutic agent for the treatment of various diseases. For example, studies have shown that this compound has anti-inflammatory and anti-cancer properties, and may be effective in treating conditions such as arthritis and cancer.
properties
IUPAC Name |
5-(5-phenyl-1H-pyrazol-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c1-2-5-11(6-3-1)14-13(10-18-20-14)16-19-15(21-22-16)12-7-4-8-17-9-12/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUHJPVYFHVKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

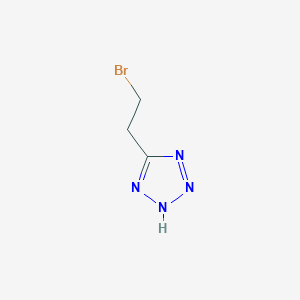
![2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683339.png)

![N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2683343.png)

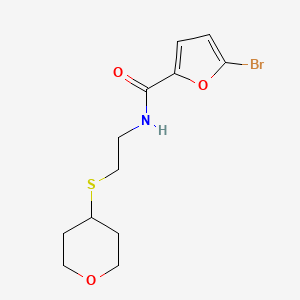
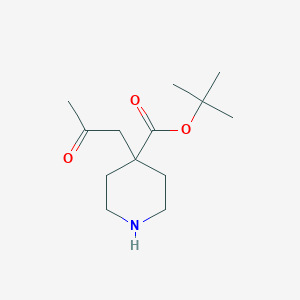

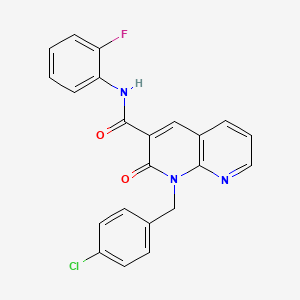
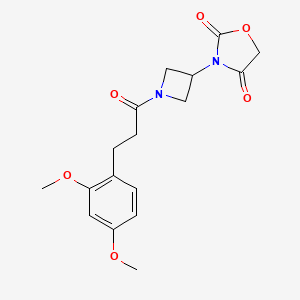

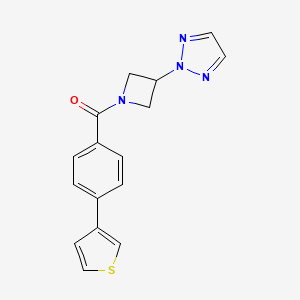
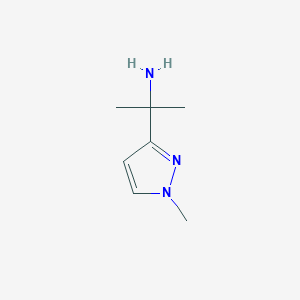
![N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2683361.png)